Reduced Topological Polar Surface Area (TPSA) Relative to the Benzamide Analog Predicts Superior Passive Membrane Permeability
The target compound exhibits a TPSA of 86.9 Ų, which is 17.1 Ų lower than the 104 Ų recorded for the closest benzamide analog (CAS 1396858-46-0) [1][2]. This TPSA value falls within the established CNS drug-like threshold of <90 Ų, whereas the benzamide analog exceeds this cutoff, predicting a measurable advantage in passive blood-brain barrier penetration [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 86.9 Ų |
| Comparator Or Baseline | 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide (CAS 1396858-46-0): 104 Ų |
| Quantified Difference | ΔTPSA = -17.1 Ų (16.4% lower) |
| Conditions | Computed by Cactvs 3.4.8.24, PubChem release 2025.09.15 |
Why This Matters
A TPSA below 90 Ų is a widely accepted predictor of CNS penetrance; the 16.4% reduction versus the benzamide analog materially alters the probability of achieving brain exposure in neuropharmacology programs.
- [1] PubChem Compound Summary for CID 71801941, Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 71801945, 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide. National Center for Biotechnology Information, 2025. View Source
